molecular formula C9H10O5S B2525725 3-((2-Hydroxyethyl)sulfonyl)benzoic acid CAS No. 7180-11-2

3-((2-Hydroxyethyl)sulfonyl)benzoic acid

Cat. No.: B2525725
CAS No.: 7180-11-2
M. Wt: 230.23
InChI Key: HSVFBXFMZUNBGV-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)sulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O5S It is characterized by the presence of a benzoic acid core substituted with a hydroxyethyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)sulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives followed by the introduction of a hydroxyethyl group. One common method includes the reaction of benzoic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ethanolamine to introduce the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Catalysts like aluminum chloride are often employed in electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-((2-Hydroxyethyl)sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Hydroxyethyl)sulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the para position.

    2-((2-Hydroxyethyl)sulfonyl)benzoic acid: Sulfonyl group at the ortho position.

    3-((2-Hydroxyethyl)sulfonyl)phenylacetic acid: Similar structure with an acetic acid moiety instead of benzoic acid.

Uniqueness

3-((2-Hydroxyethyl)sulfonyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the hydroxyethyl and sulfonyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

3-(2-hydroxyethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c10-4-5-15(13,14)8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVFBXFMZUNBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7180-11-2
Record name 3-((2-hydroxyethyl)sulfonyl)benzoic acid
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